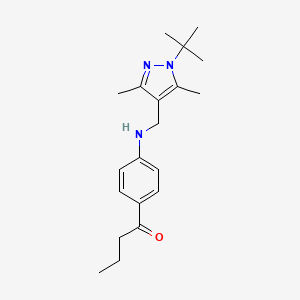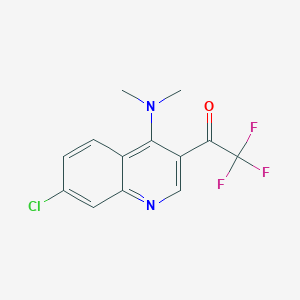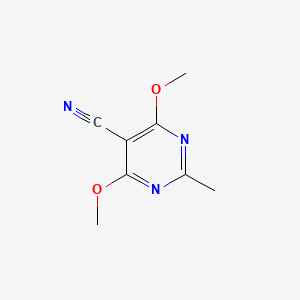
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a complex organic compound that features a pyrazole ring, a tert-butyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and coupling with the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives and phenyl-substituted compounds. Examples include:
- 1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one
- 1-(4-(tert-Butyl)phenyl)-4-methoxybutan-1-one
Uniqueness
1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H29N3O |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
1-[4-[(1-tert-butyl-3,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one |
InChI |
InChI=1S/C20H29N3O/c1-7-8-19(24)16-9-11-17(12-10-16)21-13-18-14(2)22-23(15(18)3)20(4,5)6/h9-12,21H,7-8,13H2,1-6H3 |
Clave InChI |
KTHROGQUWJWPME-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)


![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)






